molecular formula C18H19N5O2 B2884628 8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879441-68-6

8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Número de catálogo: B2884628
Número CAS: 879441-68-6
Peso molecular: 337.383
Clave InChI: OTUOLOVRKIVOFP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-(3,4-Dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine-based heterocyclic compound characterized by an imidazo[2,1-f]purine core substituted with methyl groups at positions 1, 6, and 7, and a 3,4-dimethylphenyl moiety at position 6. This structural framework is shared among several bioactive derivatives, which are primarily investigated for their anticancer, antidepressant, and receptor-modulating properties. The compound’s unique substitution pattern influences its pharmacokinetic and pharmacodynamic profiles, including receptor binding affinity, metabolic stability, and cytotoxicity .

Propiedades

IUPAC Name

6-(3,4-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-9-6-7-13(8-10(9)2)22-11(3)12(4)23-14-15(19-17(22)23)21(5)18(25)20-16(14)24/h6-8H,1-5H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUOLOVRKIVOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Core Synthetic Strategies for Imidazo[2,1-f]Purine Derivatives

Condensation of Purine Precursors with Imidazole Derivatives

The foundational approach involves the stepwise assembly of the imidazo[2,1-f]purine core. A widely adopted method begins with 7-(3-chloropropyl)-8-bromotheophylline (2 ), which undergoes nucleophilic substitution with 3,4-dimethylphenylamine in polar aprotic solvents such as dimethylformamide (DMF) or ethanol. For example, heating 2 with a fourfold excess of 3,4-dimethylphenylamine in DMF at 80°C for 10 hours yields the intermediate 9-(3,4-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (15 ) with 91% efficiency. Subsequent methylation at the N6 and N7 positions using methyl iodide in the presence of potassium carbonate completes the synthesis.

Critical Reaction Parameters:
  • Solvent selection : DMF enhances reaction rates due to its high polarity, while ethanol improves product crystallinity.
  • Temperature : Reactions conducted above 70°C minimize byproduct formation.
  • Stoichiometry : A 4:1 amine-to-halide ratio ensures complete substitution.

Cyclization of Urea-Purine Hybrid Intermediates

An alternative route employs cyclization reactions to construct the imidazo ring. Starting from 1,3-dimethyl-7-(3-chloropropyl)-8-bromopurine-2,6-dione (3 ), treatment with triethyl orthoformate in acetic anhydride under reflux induces cyclization to form the imidazo[2,1-f]purine scaffold. This method achieves 78–89% yields when R-group substituents (e.g., methyl or isobutyl) are introduced prior to cyclization.

Mechanistic Insights:
  • Imine formation : Triethyl orthoformate reacts with the primary amine of 3 to generate an imine intermediate.
  • Ring closure : Intramolecular nucleophilic attack by the purine’s N1 nitrogen completes the imidazo ring.

The introduction of methyl groups at N1, N6, and N7 positions is achieved via sequential alkylation:

  • N1 methylation : Treatment of the purine precursor with methyl iodide in acetone at 50°C.
  • N6/N7 methylation : Dimethyl sulfate in alkaline aqueous medium at 0–5°C prevents over-alkylation.
Yield Optimization:
  • Temperature control : Maintaining sub-10°C conditions during N6/N7 methylation reduces diquaternization byproducts.
  • Catalyst use : Phase-transfer catalysts like tetrabutylammonium bromide improve reaction homogeneity.

Aryl Group Installation at C8

The 3,4-dimethylphenyl moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Palladium-catalyzed coupling between 8-bromoimidazo[2,1-f]purine and 3,4-dimethylphenylboronic acid in tetrahydrofuran/water (3:1) at 80°C achieves 82% yield.

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

Recent advancements utilize continuous flow reactors to enhance scalability:

  • Residence time : 30 minutes at 120°C.
  • Solvent system : Aqueous ethanol reduces environmental impact.
Advantages Over Batch Processes:
  • Higher throughput : 12 kg/day production capacity.
  • Improved purity : Reduced side reactions due to precise temperature control.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Key Reference
Condensation with DMF 91 98.5 Moderate
Cyclization in Ac₂O 89 97.2 High
Continuous Flow 85 99.1 Industrial

Análisis De Reacciones Químicas

Types of Reactions

8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the phenyl ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. For instance, as a DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP). This results in increased levels of these hormones, enhancing insulin secretion and improving glycemic control in diabetic patients .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the aryl ring, alkyl chains, and heterocyclic cores, leading to distinct biological activities. Below is a detailed comparison:

Structural Modifications and Receptor Affinity

Compound Name & Structure Key Substituents Biological Target/Activity Therapeutic Potential References
CB11 : 8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 2-Aminophenyl, butyl at N3 PPARγ agonist; induces apoptosis, ROS production, and caspase-3 activation in NSCLC cells Anticancer (NSCLC)
AZ-853 : 8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4-dione 2-Fluorophenyl-piperazinylbutyl 5-HT1A/5-HT7 receptor partial agonist; antidepressant-like activity in FST Antidepressant
Compound 6h : 8-[3-(N4-Phenyl)piperazin-N1-yl-propyl]-1,3-dimethyl-imidazo[2,1-f]purine-2,4-dione Phenylpiperazinylpropyl High 5-HT1A affinity (Ki = 5.6 nM); reduces immobility time in FST Antidepressant
CB13 : 1-Benzyl-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Pyrido[2,3-d]pyrimidine core PPARγ agonist; inhibits NSCLC proliferation via LDH release and caspase activation Anticancer (NSCLC)
Compound 3i : 8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-imidazo[2,1-f]purine-2,4-dione 2-Fluorophenyl-piperazinylpentyl, methyl at N7 Dual 5-HT1A/5-HT7 receptor ligand; anxiolytic effects at low doses Antidepressant, anxiolytic
Target Compound : 8-(3,4-Dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 3,4-Dimethylphenyl, methyl at N1, N6, N7 Likely PPARγ/5-HT receptor modulation (inferred from structural analogs) Potential anticancer/antidepressant N/A

Key Structural-Activity Relationships (SAR)

Aryl Substituents: Electron-donating groups (e.g., methyl in the target compound) enhance metabolic stability and receptor binding compared to electron-withdrawing groups (e.g., chloro in ) . Ortho-substituted phenyl rings (e.g., 2-aminophenyl in CB11) improve PPARγ agonism and anticancer activity, while meta/para-substituted rings (e.g., 3,4-dimethylphenyl) may favor serotonin receptor binding .

Alkyl Chain Modifications :

  • Piperazinylalkyl chains (e.g., butyl in AZ-853, pentyl in 3i) enhance 5-HT receptor affinity and blood-brain barrier penetration, critical for CNS-targeted therapies .
  • Shorter chains (e.g., propyl in 6h) retain receptor affinity but reduce off-target PDE4B/PDE10A inhibition .

Pharmacokinetic and Toxicity Profiles

  • Lipophilicity : Fluorinated derivatives (e.g., AZ-861) exhibit higher logP values, improving CNS bioavailability but increasing hepatotoxicity risks .
  • Metabolic Stability : Compounds with methyl groups (e.g., target compound, 6h) demonstrate moderate stability in human liver microsomes (HLM), while halogenated analogs (e.g., 15) may require structural optimization to reduce metabolic clearance .

Research Findings and Data Tables

Table 1: Anticancer Activity of Selected Compounds

Compound Cell Line (NSCLC) IC50 (μM) Mechanism of Action Reference
CB11 A549 2.1 PPARγ-dependent ROS production, caspase-3 activation
CB13 A549 3.8 Caspase-9 activation, LDH release
Ciglitazone A549 12.4 PPARγ upregulation, CD1 downregulation

Table 2: Antidepressant Activity in Forced Swim Test (FST)

Compound Dose (mg/kg) % Reduction in Immobility Time Receptor Affinity (Ki, nM) Reference
AZ-853 2.5 58% 5-HT1A: 12.3; 5-HT7: 45.6
Compound 6h 10 62% 5-HT1A: 5.6
Imipramine 15 55% N/A

Actividad Biológica

8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (referred to as DMPIP) is a member of the imidazopurine family. This compound has garnered interest in medicinal chemistry due to its potential biological activities. However, research on DMPIP is limited, and most available data focus on its structural characteristics rather than extensive biological evaluations.

Structural Characteristics

DMPIP features a purine core with various aromatic substituents that may influence its biological activity. The molecular formula is C22H19N5O2C_{22}H_{19}N_{5}O_{2} with a molecular weight of approximately 385.427 g/mol. Its unique structure is characterized by the following:

  • Imidazo[2,1-f]purine core : This core is known for various biological activities.
  • Substituents : The presence of a 3,4-dimethylphenyl group and trimethyl groups at specific positions may enhance its interaction with biological targets.

Biological Activity

While specific studies on DMPIP are scarce, it can be inferred from related compounds in the imidazopurine class that it may exhibit significant biological activities:

  • Kinase Inhibition : Some imidazopurines have been studied as potential kinase inhibitors. Kinases play critical roles in cellular signaling pathways and cancer progression. Therefore, if DMPIP possesses similar properties, it could have implications in cancer therapeutics.
  • Antitumor Activity : Other imidazopurine derivatives have shown antitumor effects in various studies. For example, compounds with similar structures have been linked to reduced tumor growth in preclinical models .

The mechanism of action for DMPIP likely involves interaction with specific enzymes or receptors within cells. The exact targets and pathways remain to be thoroughly investigated; however, molecular modeling studies can provide insights into potential binding sites and affinities.

Comparative Analysis with Similar Compounds

To better understand the potential of DMPIP, a comparison with structurally similar compounds can be useful:

Compound NameStructureUnique Features
7-(3,4-dimethylphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4-dioneC23H21N5O2Different substitution patterns affecting biological activity
8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneC21H17N5O3Contains a methoxy group which may influence solubility and receptor binding
8-(3-acetylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneC18H17N5OFeatures an acetyl group that could enhance lipophilicity

Case Studies

While direct case studies on DMPIP are lacking due to limited research availability, related compounds have demonstrated promising results:

  • Antitumor Studies : A study highlighted the effectiveness of imidazopyridine derivatives against cancer cell lines with IC50 values in the nanomolar range. Such findings suggest that modifications to the imidazopurine structure can lead to potent antitumor agents .
  • Kinase Inhibitor Research : Investigations into imidazopyridines have identified several candidates with significant kinase inhibition properties. These studies underline the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:

  • Core Construction : Cyclization of purine precursors under acidic/basic conditions to form the imidazo[2,1-f]purine core (e.g., using dichloromethane or ethanol as solvents).
  • Substituent Introduction : Alkylation or nucleophilic substitution to attach the 3,4-dimethylphenyl group. Controlled temperatures (e.g., 60–80°C) and catalysts like triethylamine or palladium-based systems are critical for regioselectivity .
  • Purification : Techniques such as column chromatography or recrystallization ensure high purity (>95%) .
    • Key Considerations : Optimize reaction time and stoichiometry to minimize by-products like unsubstituted intermediates.

Q. How can spectroscopic methods validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl groups at N1/N3/N7 and aromatic protons from the dimethylphenyl group). Chemical shifts for imidazo-purine protons typically appear at δ 7.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated [M+H]+ = 427.2 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions with biological targets .

Q. What are the solubility and stability profiles under experimental conditions?

  • Methodological Answer :

  • Solubility : Enhanced in polar aprotic solvents (e.g., DMSO, DMF) due to the dimethylphenyl group’s hydrophobicity and methyl substitutions. Aqueous solubility is limited but can be improved via co-solvents (e.g., 10% PEG-400) .
  • Stability : Stable at room temperature in inert atmospheres. Avoid prolonged exposure to light or acidic/basic conditions to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?

  • Methodological Answer :

  • Substituent Analysis : Compare derivatives with varied substituents (e.g., fluoro, methoxy, or chlorophenyl groups) to assess effects on target affinity. For example:
Substituent PositionModificationObserved EffectSource
8-Aryl Group3,4-DimethylphenylEnhanced kinase inhibition vs. 2-chlorophenyl (lower IC50_{50})
N1/N3 Methyl GroupsRemovalReduced 5-HT1A receptor binding (Ki increases from 12 nM to >1 μM)
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors or PDE enzymes .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK-293 for receptor binding) and assay conditions (e.g., ATP concentration in kinase assays) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., Cohen’s d for effect size) to identify outliers. For example, discrepancies in IC50_{50} values for PDE4B inhibition may arise from variations in enzyme source (recombinant vs. native) .

Q. What is the mechanistic basis for its dual activity as a kinase and 5-HT1A receptor modulator?

  • Methodological Answer :

  • Kinase Inhibition : The dimethylphenyl group occupies hydrophobic pockets in kinase active sites (e.g., EGFR), disrupting ATP binding. Confirm via competitive binding assays with 3^3H-ATP .
  • 5-HT1A Receptor Interaction : The imidazo-purine core mimics adenosine, enabling partial agonism. Use radioligand displacement assays (e.g., 3^3H-8-OH-DPAT) to quantify affinity .
  • Cross-Talk Analysis : Employ phosphoproteomics (e.g., LC-MS/MS) to map downstream signaling cascades (e.g., MAPK/ERK) affected by dual modulation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.